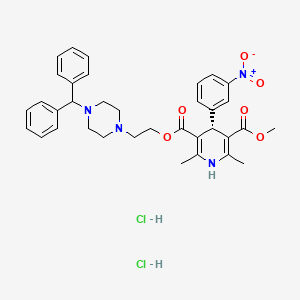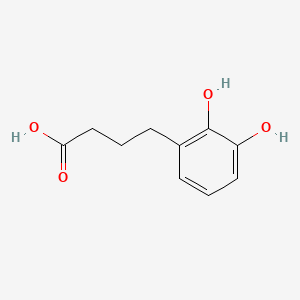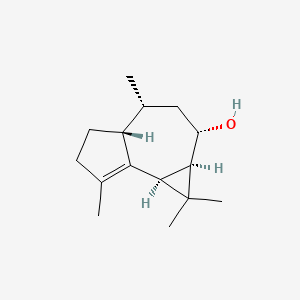
3-(Trifluoromethyl)benzyl-13C6 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)benzyl-13C6 Bromide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl bromide structure, with six carbon atoms labeled with the isotope carbon-13. This compound is used in various scientific research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl-13C6 Bromide typically involves the bromination of 3-(Trifluoromethyl)benzyl-13C6 alcohol. The reaction is carried out under controlled conditions using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)benzyl-13C6 Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form 3-(Trifluoromethyl)benzyl-13C6 alcohol or aldehyde derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives, such as 3-(Trifluoromethyl)benzyl-13C6 amines, thiols, and ethers.
Oxidation: 3-(Trifluoromethyl)benzyl-13C6 alcohols and aldehydes.
Reduction: 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)benzyl-13C6 Bromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the design of receptor agonists and antagonists.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)benzyl-13C6 Bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzyl Bromide: Similar structure but without the carbon-13 labeling.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: Contains additional fluorine atoms on the benzyl ring.
3-(Trifluoromethyl)benzyl Chloride: Similar structure with a chloride group instead of bromide.
Uniqueness
3-(Trifluoromethyl)benzyl-13C6 Bromide is unique due to the presence of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This feature allows researchers to track the compound and its derivatives in complex biological and chemical systems, providing insights into reaction mechanisms and metabolic pathways.
Propiedades
Número CAS |
1330185-44-8 |
|---|---|
Fórmula molecular |
C8H6BrF3 |
Peso molecular |
244.989 |
Nombre IUPAC |
1-(bromomethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
Clave InChI |
MYYYZNVAUZVXBO-ZFJHNFROSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CBr |
Sinónimos |
1-(Bromomethyl)-3-(trifluoromethyl)benzene-13C6; α’-Bromo-α,α,α-trifluoro-m-_x000B_xylene-13C6; 3-(Bromomethyl)-1-(trifluoromethyl)benzene-13C6; 3-(Bromomethyl)benzotrifluoride-13C6; 3-(Trifluoromethyl)benzyl Bromide-13C6; m-(Trifluoromethyl)benzyl Bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)

![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)






